6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound are not publicly available, predicted spectral features can be inferred from analogous structures:
- 1H NMR :
- Aromatic protons : Signals at δ 7.2–7.5 ppm (phenyl group), δ 6.3–6.7 ppm (trans-vinylic protons).
- Methyl groups : Singlets near δ 3.2–3.5 ppm (N–CH3).
- Amino group : Broad singlet at δ 5.8–6.2 ppm (–NH2).
- 13C NMR :
- Carbonyl carbons : Peaks at δ 165–170 ppm (C=O).
- Aromatic carbons : δ 120–140 ppm (phenyl and pyrimidine ring).
Infrared (IR) Spectroscopy
Key absorption bands include:
- C=O stretches : 1700–1750 cm⁻¹ (pyrimidinedione and cinnamoyl carbonyls).
- N–H stretch : 3300–3500 cm⁻¹ (amino group).
- C=C stretch : 1600–1650 cm⁻¹ (cinnamoyl double bond).
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 285.30 . Fragmentation patterns likely involve:
- Loss of the cinnamoyl group (m/z 154).
- Cleavage of the pyrimidine ring (m/z 112).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of the related compound 6-amino-1,3-dimethyluracil reveals a planar pyrimidine ring with intramolecular hydrogen bonding between the amino group and carbonyl oxygen. For 6-amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, the cinnamoyl substituent introduces steric and electronic effects that likely alter packing motifs:
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c (predicted) |
| Unit cell dimensions | a = 10.2 Å, b = 12.5 Å, c = 8.7 Å |
| Hydrogen bonds | N–H···O=C (2.89–2.90 Å) |
The E configuration of the cinnamoyl group enforces a transoid geometry, minimizing steric clash with the pyrimidine ring. π-π stacking between phenyl groups and the heterocyclic core may stabilize the crystal lattice. Bond lengths and angles are consistent with hybridized sp² carbons (C=O: 1.22–1.24 Å; C–N: 1.35–1.38 Å).
Properties
CAS No. |
74838-72-5 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15N3O3/c1-17-13(16)12(14(20)18(2)15(17)21)11(19)9-8-10-6-4-3-5-7-10/h3-9H,16H2,1-2H3/b9-8+ |
InChI Key |
LLPZZUJHRJYPDI-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)/C=C/C2=CC=CC=C2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C=CC2=CC=CC=C2)N |
Origin of Product |
United States |
Biological Activity
6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 6642-31-5) is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure includes a cinnamoyl group, which is often associated with various bioactive properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- IUPAC Name : 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Purity : ≥95%
Anticancer Activity
Research indicates that compounds structurally related to 6-amino-5-cinnamoyl-1,3-dimethylpyrimidine have shown varying degrees of cytotoxicity against cancer cell lines. For instance, studies on similar pyrimidine derivatives have reported significant cytotoxic effects, with IC₅₀ values ranging from 75.3 µM to 205.7 µM against different cancer cell lines such as HeLa and U87 .
| Compound | Cell Line | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| 6-Amino-5-cinnamoyl derivative | HeLa | ~97.3 | Moderate |
| Dibenzo[b,f][1,5]diazocine derivative | U87 | ~75.3 | High |
The selectivity of these compounds suggests that modifications to the pyrimidine structure can enhance anticancer properties while minimizing toxicity to normal cells.
Antimicrobial Activity
Antibacterial studies conducted on related compounds have yielded mixed results. In one study, none of the synthesized dibenzo derivatives exhibited antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at concentrations up to 100 µM . This indicates that while some derivatives may have anticancer properties, their effectiveness as antibiotics may be limited.
Case Studies
- Cytotoxicity in Cancer Research :
- Antibacterial Evaluation :
Future Directions
The promising anticancer activity of this compound suggests potential for further development in therapeutic applications. Future research should focus on:
- Structural modifications aimed at enhancing selectivity and potency.
- Comprehensive in vivo studies to assess therapeutic efficacy and safety.
- Exploration of combination therapies with existing anticancer agents.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to 6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibit antimicrobial activities. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, studies have shown that modifications in the structure significantly affect their interaction profiles and biological outcomes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against certain cancer types.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways presents another application area. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Such inhibition could be valuable in developing treatments for diseases like cancer and bacterial infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Methyl substitution at position 1 | 1.00 |
| 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | Methyl substitution at position 3 | 0.98 |
| 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione | Lacks amino substitution | 0.91 |
| 6-Aminopyrimidine-2,4(1H,3H)-dione | Basic pyrimidine structure without additional substitutions | 0.91 |
| 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | Phenyl substitution at position 1 | 0.83 |
This table illustrates how variations in substitution patterns influence biological activity and chemical reactivity. The unique combination of the cinnamoyl group and specific methyl substitutions in the target compound sets it apart from these analogs.
Potential Applications in Agriculture
Beyond its medicinal applications, there is potential for using this compound in agricultural settings as a biopesticide or plant growth regulator due to its biological activity against pathogens affecting crops. The ability to modify its structure could lead to enhanced efficacy and specificity against certain pests or diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity at Position 5
The biological and physicochemical properties of pyrimidine-diones are highly dependent on the substituent at position 5. Below is a comparative analysis of key analogs:
Key Observations:
- Schiff Base Derivatives (): These compounds exhibit planarity between the pyrimidine ring and the benzylideneamino group, stabilizing the structure through conjugation. The methylsulfanyl group in may enhance lipophilicity .
- Cinnamoyl vs. Benzylamino (): The cinnamoyl group’s extended conjugation could improve UV absorption properties compared to the benzylamino analog, which prioritizes hydrogen bonding.
Physicochemical Properties
- Solubility: Methylamino and benzylamino derivatives () are more polar and water-soluble due to hydrogen-bonding groups. Cinnamoyl and nitroso analogs are likely less soluble .
- Thermal Stability : Schiff base derivatives () show high thermal stability due to conjugation, while nitroso compounds () may decompose at lower temperatures .
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine-2,4-dione ring with 1,3-dimethyl substitution is commonly prepared by condensation of urea or methylurea derivatives with β-ketoesters or cyanoesters. For example, 6-amino-1,3-dimethylpyrimidine-2,4-dione derivatives can be synthesized from ethyl 2-cyanopropanoate and methylurea under reflux in methanol with sodium methylate as a base catalyst, yielding the core structure with high efficiency (~80% yield).
Introduction of the Amino Group at the 6-Position
The amino group at the 6-position is typically introduced by nucleophilic substitution or amination reactions on the pyrimidine ring. This can be achieved by using appropriate amino precursors or by direct amination of the 6-position on the pyrimidine ring after core formation.
Attachment of the Cinnamoyl Group at the 5-Position
The cinnamoyl group (an α,β-unsaturated phenyl ketone) is introduced at the 5-position through acylation or condensation reactions. One common approach is the condensation of 1,3-dimethylbarbituric acid with cinnamoyl derivatives or α,β-unsaturated ketones under reflux conditions in organic solvents such as toluene or methanol.
For example, condensation of 1,3-dimethylbarbituric acid with cinnamoyl chloride or cinnamaldehyde derivatives under basic or acidic catalysis can yield the 5-cinnamoyl substituted pyrimidine.
Michael addition reactions have also been reported where 1,3-dimethylbarbituric acid undergoes conjugate addition to α,β-unsaturated ketones, which can be adapted for cinnamoyl derivatives to form the desired substitution at the 5-position.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine core synthesis | Ethyl 2-cyanopropanoate + methylurea, sodium methylate, methanol, reflux 18 h | ~80 | Base-catalyzed cyclization |
| Amino group introduction | Amination via nucleophilic substitution or use of amino precursors | Variable | Often integrated in core synthesis |
| Cinnamoyl group attachment | Condensation with cinnamoyl chloride or cinnamaldehyde, reflux in toluene or methanol | Moderate to high | May require acid/base catalysis |
Research Findings and Optimization
The reaction of 1,3-dimethylbarbituric acid with α,β-unsaturated ketones (including cinnamoyl derivatives) proceeds efficiently under reflux in toluene, yielding the desired 5-substituted pyrimidine derivatives with good regioselectivity and purity.
The use of sodium methylate in methanol as a base catalyst facilitates the cyclization and substitution steps, improving yields and reaction rates.
Purification is typically achieved by recrystallization from organic solvents such as toluene or ethyl acetate mixtures, ensuring high purity of the final compound.
The reaction conditions are generally mild, avoiding harsh reagents or extreme temperatures, which is advantageous for preserving sensitive functional groups like the amino substituent.
Summary Table of Preparation Methods
Q & A
Basic: What are the key synthetic routes for 6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The compound is typically synthesized via alkylation and condensation reactions. A two-step approach involves:
Alkylation of 6-amino-1,3-dimethyluracil : Reacting the uracil core with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the dimethyl groups .
Cinnamoyl group introduction : Using a Vilsmeier-Haack reaction (DMF/POCl₃) or coupling agents (e.g., EDCI/HOBt) to attach the cinnamoyl moiety at the C5 position. Optimization of reaction time (12–24 h) and temperature (60–80°C) improves yields .
Advanced: How can researchers optimize reaction yields for introducing the cinnamoyl group?
Methodological Answer:
Key strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Catalyst use : Triethylamine or pyridine as bases improve acylation efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >90% purity .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- ESI-MS : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 325 for C₁₈H₂₀N₄O₂) .
Advanced: How to resolve discrepancies between experimental and theoretical NMR data?
Methodological Answer:
- Deuterated solvent effects : Ensure solvents (DMSO-d₆, CDCl₃) do not cause signal splitting .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish byproducts .
- Crystallographic validation : Compare NMR data with X-ray structures to confirm substituent orientations (e.g., C5 cinnamoyl vs. alternative positions) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The compound’s pyrimidine-dione core is linked to:
- Kinase inhibition : Eukaryotic elongation factor-2 kinase (eEF-2K) via competitive ATP-binding site interactions .
- Anticancer activity : Demonstrated in vitro against breast cancer cell lines (IC₅₀ ≈ 5–10 µM) .
Advanced: How to design assays for evaluating kinase inhibition efficacy?
Methodological Answer:
- Enzyme activity assays : Use recombinant eEF-2K with [γ-³²P]ATP to measure phosphorylation inhibition .
- Cellular assays : Treat MCF-7 cells and quantify apoptosis via Annexin V/PI staining .
- Structural analysis : Perform molecular docking (AutoDock Vina) to validate binding to the kinase’s hydrophobic pocket .
Advanced: How to address polymorphic contradictions in crystallographic data?
Methodological Answer:
- X-ray diffraction : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
- Thermal analysis : DSC/TGA identifies polymorph stability (e.g., melting points varying by 10–15°C) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding differences between polymorphs) .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods when handling POCl₃ or azide reagents .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
Advanced: How to scale up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize side reactions at scale .
- In-line monitoring : Use FTIR or HPLC to track reaction progress .
- Recrystallization : Ethanol/CH₂Cl₂ mixtures yield >95% pure crystals .
Advanced: What computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models charge distribution (e.g., nucleophilic C5 position) .
- MD simulations : GROMACS evaluates solvation effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
